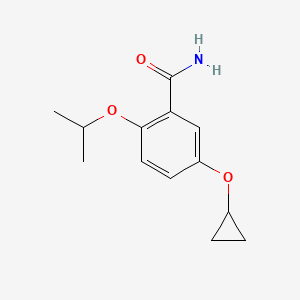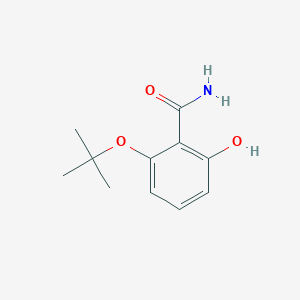
2-Tert-butoxy-6-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-6-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group and a hydroxybenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl azidoformate, which is a thermally unstable and shock-sensitive compound . The reaction conditions often require anhydrous solvents and a nitrogen atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Tert-butoxy-6-hydroxybenzamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
2-Tert-butoxy-6-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the amide group can produce amines.
科学的研究の応用
2-Tert-butoxy-6-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antioxidant and thrombin-inhibitory activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Tert-butoxy-6-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For example, its thrombin-inhibitory activity is due to its ability to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
2-Hydroxybenzamide: Lacks the tert-butoxy group but shares the hydroxybenzamide moiety.
2-Tert-butoxybenzamide: Lacks the hydroxy group but contains the tert-butoxy and amide groups.
6-Hydroxybenzamide: Similar structure but without the tert-butoxy group.
Uniqueness
2-Tert-butoxy-6-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxy groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound in various research applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-hydroxy-6-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-6-4-5-7(13)9(8)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChIキー |
ROROXSSTYWRYAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


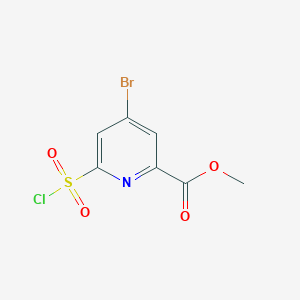
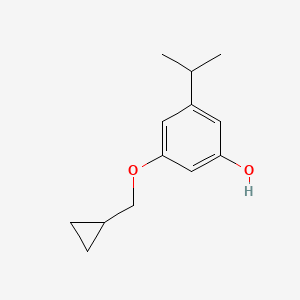
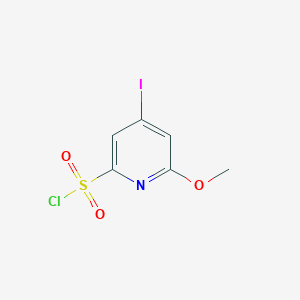
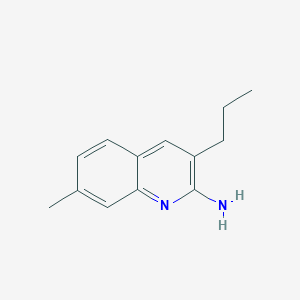
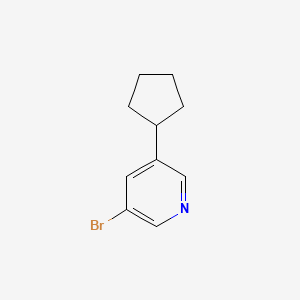
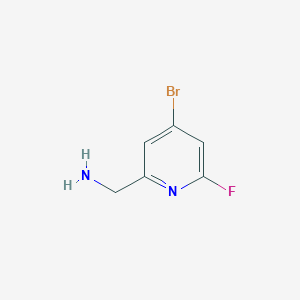
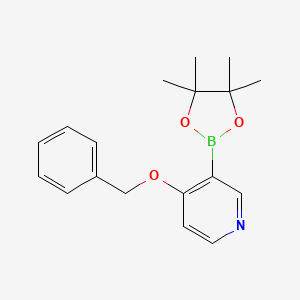
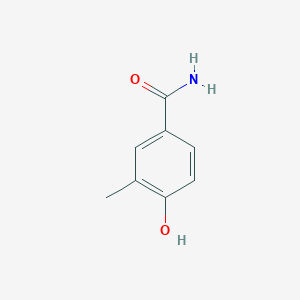
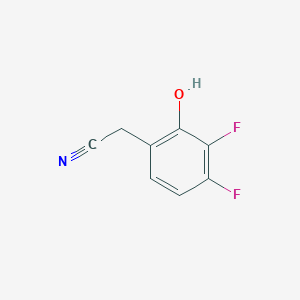
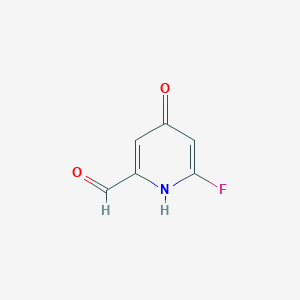
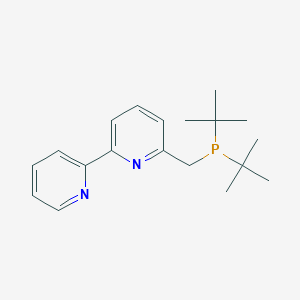
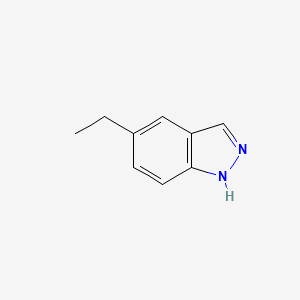
![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
